N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
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Description
N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C34H32N6O3S2 and its molecular weight is 636.79. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Anticancer and Antiviral Activities
Several studies have focused on synthesizing and evaluating the pharmacological potential of heterocyclic compounds, including their anticancer and antiviral activities. For example, Havrylyuk et al. (2013) synthesized 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones and tested their in vitro anticancer activity, finding selective inhibition against leukemia cell lines. This research highlights the potential of heterocyclic compounds in developing targeted cancer therapies (Havrylyuk et al., 2013).
Antibacterial and Antifungal Properties
Landage et al. (2019) synthesized a new series of compounds incorporating thiazole, pyrazole, and benzo[d]oxazole, which were then characterized and tested for their antibacterial activities. This study exemplifies the role of heterocyclic compounds in developing new antibiotics and agents against resistant bacterial strains (Landage et al., 2019).
Anti-inflammatory Activity
Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. This research shows the potential of heterocyclic compounds in treating inflammation-related disorders (Sunder et al., 2013).
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-23-14-16-25(17-15-23)28-20-26(30-13-8-18-44-30)38-40(28)33(42)22-45-34-37-36-31(39(34)27-11-6-7-12-29(27)43-2)21-35-32(41)19-24-9-4-3-5-10-24/h3-18,28H,19-22H2,1-2H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTXBGYQIIDIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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